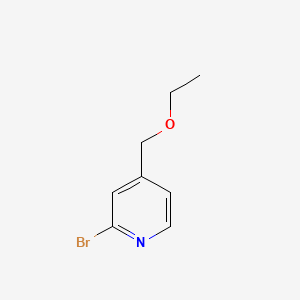

2-Bromo-4-(ethoxymethyl)pyridine

Beschreibung

2-Bromo-4-(ethoxymethyl)pyridine (CAS 1289385-06-3) is a brominated pyridine derivative with an ethoxymethyl substituent at the 4-position. Its molecular formula is C₈H₁₀BrNO, and it is primarily used in industrial and scientific research, particularly in medicinal chemistry and materials science . The ethoxymethyl group (-CH₂OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, influencing reactivity and physical properties.

Eigenschaften

IUPAC Name |

2-bromo-4-(ethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFQVFVGJPTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693768 | |

| Record name | 2-Bromo-4-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-06-3 | |

| Record name | 2-Bromo-4-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(ethoxymethyl)pyridine typically involves the bromination of 4-(ethoxymethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(ethoxymethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(ethoxymethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate in solvents like toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Oxidation and Reduction: Products include aldehydes, carboxylic acids, or alcohols depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(ethoxymethyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the central nervous system due to its ability to interact with various biological targets.

Material Science:

Catalysis: It is used as a ligand in catalytic systems for various organic transformations.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(ethoxymethyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group in substitution and coupling reactions. The ethoxymethyl group can undergo various transformations, contributing to the versatility of this compound in organic synthesis . In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-(difluoromethyl)pyridine

- Structure : C₆H₄BrF₂N (MW: 208.01, CAS 1204295-87-3).

- Key Properties :

- Comparison :

- The difluoromethyl (-CF₂H) group is highly electronegative, enhancing electron-withdrawing effects compared to ethoxymethyl.

- Higher predicted boiling point suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to fluorine’s electronegativity.

- Applications: Useful in agrochemicals and pharmaceuticals where electron-deficient aromatic systems are required .

2-Bromo-4-(trifluoromethyl)pyridine

- Structure : C₆H₃BrF₃N (MW: 225.99, CAS 175205-81-9).

- Key Properties :

- Comparison :

- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, making the pyridine ring highly electrophilic.

- Lower boiling point and higher density compared to ethoxymethyl derivatives indicate volatility and compact molecular packing.

- Applications: Common in cross-coupling reactions for synthesizing fluorinated bioactive molecules .

4-(Bromomethyl)pyridine Hydrobromide

- Structure : C₆H₆BrN·HBr (MW: 249.94, CAS 73870-24-3).

- Key Properties :

- Comparison :

5-Bromo-2-chloro-4-ethoxypyridine

- Structure: C₇H₇BrClNO (CAS 52311-48-5).

- Comparison: The ethoxy (-OCH₂CH₃) group at the 4-position is similar to ethoxymethyl but lacks the methylene spacer.

Physicochemical and Reactivity Trends

Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.